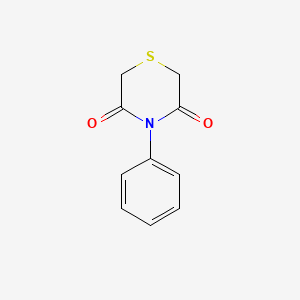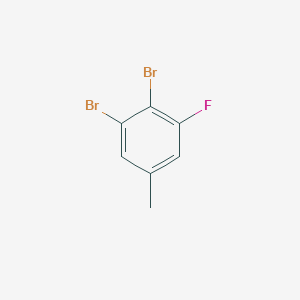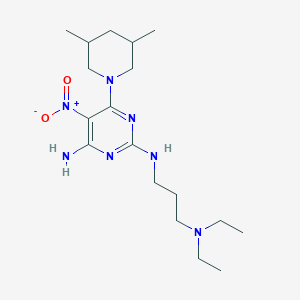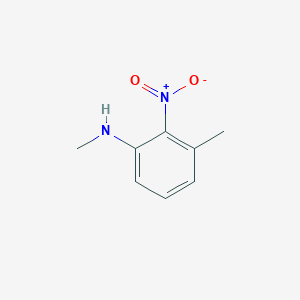
N,3-dimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-2-nitroaniline: is an organic compound with the molecular formula C8H10N2O2 . It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group is attached to the benzene ring. This compound appears as a deep red crystalline solid, soluble in alcohols and organic solvents, and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N,N-dimethylaniline: The most common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid.
Reaction of Aniline with Nitrous Acid: Aniline is first reacted with nitrous acid to produce nitrosoaniline, which is then reacted with methanol to produce N-methyl-3-nitroaniline.
Industrial Production Methods: Industrial production methods often involve the large-scale nitration of N,N-dimethylaniline under controlled conditions to ensure high yield and purity. The process may include steps for purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,3-dimethyl-2-nitroaniline can undergo reduction reactions to form corresponding amines.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the nitro group which is an electron-withdrawing group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Reduction: Formation of N,3-dimethyl-2-aminoaniline.
Electrophilic Substitution: Formation of various substituted derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: N,3-dimethyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties .
Industry: The compound is used in the production of dyes, antioxidants, gas gum inhibitors, and corrosion inhibitors. Its stability and reactivity make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of N,3-dimethyl-2-nitroaniline primarily involves its reactivity as an electrophile due to the presence of the nitro group. The nitro group withdraws electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate .
Comparison with Similar Compounds
2-nitroaniline: Similar structure but with the nitro group at the ortho position.
3-nitroaniline: Similar structure but without the methyl groups.
4-nitroaniline: Similar structure but with the nitro group at the para position.
Uniqueness: N,3-dimethyl-2-nitroaniline is unique due to the presence of both methyl groups and the nitro group, which influence its reactivity and solubility properties. The combination of these substituents makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N,3-dimethyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-3-5-7(9-2)8(6)10(11)12/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJLKXGPJUXKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930976.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2930977.png)
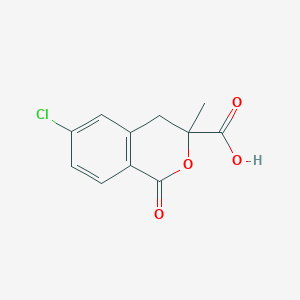
![12-ethyl-11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2930981.png)
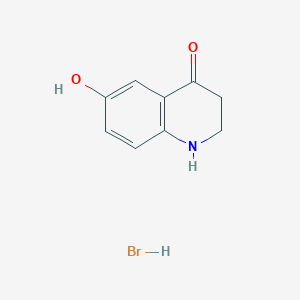
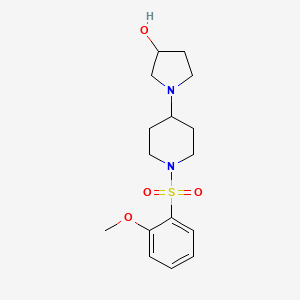
![1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2930986.png)
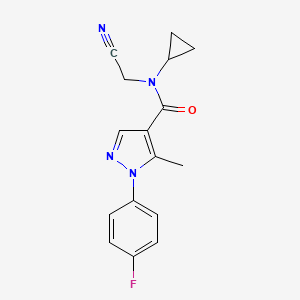
![methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate](/img/structure/B2930990.png)
